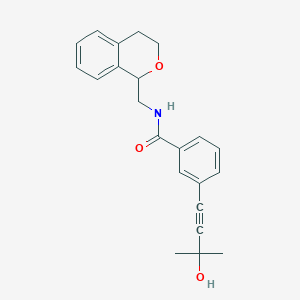
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine, also known as DMQX, is a chemical compound that belongs to the class of quinolinamines. It is a potent and selective antagonist of the AMPA receptor, which plays a crucial role in the excitatory neurotransmission in the central nervous system. DMQX has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory.
Mécanisme D'action
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine is a selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA receptors are involved in the fast excitatory neurotransmission in the central nervous system. This compound binds to the glutamate-binding site of the AMPA receptor and blocks the ion channel, thereby preventing the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This leads to the inhibition of the AMPA receptor-mediated synaptic transmission and the induction of LTD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the AMPA receptor-mediated synaptic transmission and induces LTD. It also reduces the release of glutamate from presynaptic terminals. This compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for the specific investigation of the role of AMPA receptors in synaptic plasticity and learning. This compound has been widely used in electrophysiological experiments and behavioral experiments to investigate the mechanisms of synaptic plasticity and learning. However, this compound also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which requires frequent administration. This compound also has poor solubility in water, which limits its use in some experiments.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine. One direction is to investigate the role of AMPA receptors in different brain regions and neuronal populations. Another direction is to investigate the effects of this compound on synaptic plasticity and learning in different animal models, such as transgenic mice and rats. Additionally, the development of new analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic targets for neurological disorders.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory. It has been shown to block the AMPA receptor-mediated synaptic transmission and to induce long-term depression (LTD) of synaptic transmission. This compound has been used in electrophysiological experiments to study the role of AMPA receptors in synaptic plasticity and learning. It has also been used in behavioral experiments to investigate the effects of AMPA receptor antagonists on learning and memory in animal models.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-8-9-15(10-13(12)2)20-18-11-14(3)19-17-7-5-4-6-16(17)18/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFZOVNLBJFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B3921323.png)
![7-(4-isopropylbenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3921330.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-(pyridin-3-ylmethyl)butan-2-amine](/img/structure/B3921345.png)
![4-{2-[(allylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3921347.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3921349.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3921357.png)
![1-(2-chloro-4-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B3921364.png)
![N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3921371.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921376.png)

![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]acetamide](/img/structure/B3921393.png)
![N-benzyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethanamine](/img/structure/B3921415.png)
![methyl 2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B3921419.png)